

Potential off-target effects of PSB-1115 at high concentrations

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Compound of Interest

Compound Name: PSB-1115 potassium salt

Cat. No.: B15572539 Get Quote

Technical Support Center: PSB-1115

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of PSB-1115, a selective A2B adenosine receptor antagonist, particularly at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of PSB-1115?

PSB-1115 is a potent and highly selective antagonist of the human A2B adenosine receptor (A2BAR). Adenosine receptors, including A2BAR, are G protein-coupled receptors (GPCRs). The A2BAR is primarily coupled to a Gs protein, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. As an antagonist, PSB-1115 blocks the binding of adenosine to the A2BAR, thereby inhibiting this signaling cascade.

Q2: How selective is PSB-1115 for the A2B adenosine receptor?

PSB-1115 exhibits high selectivity for the human A2BAR over other adenosine receptor subtypes. The binding affinities (Ki) presented in the table below illustrate this selectivity.

Q3: What is known about the off-target effects of PSB-1115 at high concentrations?



A study investigating the selectivity of PSB-1115 at a high concentration of 3 μ M demonstrated low to negligible binding to a panel of 30 different receptors and neurotransmitter transporters. This suggests a low probability of off-target effects at this concentration. However, as with any small molecule inhibitor, the potential for off-target activity increases with concentration. As a xanthine derivative, at very high concentrations, PSB-1115 could potentially interact with other purinergic receptors or inhibit phosphodiesterases (PDEs), an enzyme family that degrades cAMP.[1][2]

Q4: What are the potential consequences of off-target effects if they were to occur at very high concentrations?

Should off-target effects occur, they could manifest in various ways depending on the unintended target. For example:

- Interaction with other GPCRs: Could lead to the activation or inhibition of other signaling pathways, resulting in unforeseen cellular responses.
- Inhibition of phosphodiesterases (PDEs): Could lead to a general increase in intracellular cAMP levels, independent of A2BAR blockade.[1][2] This could potentiate the effects of other signaling pathways that are regulated by cAMP.
- Interaction with ion channels: Could alter membrane potential and ion homeostasis, impacting cellular excitability and function.[3][4][5][6]
- Interaction with kinases: Could modulate various cellular processes, including proliferation, differentiation, and survival.

Troubleshooting Guide

This guide addresses specific issues that researchers might encounter during their experiments with PSB-1115, with a focus on differentiating on-target from potential off-target effects.

Issue 1: Unexpected or inconsistent results at high concentrations of PSB-1115.

 Possible Cause 1: Off-target effects. At concentrations significantly higher than the Ki for A2BAR, PSB-1115 may engage other targets.



Troubleshooting Step:

- Perform a dose-response curve: Determine if the unexpected effect is concentrationdependent. A steep dose-response curve might suggest a specific off-target interaction.
- Use a structurally different A2BAR antagonist: If a different A2BAR antagonist with a distinct chemical scaffold produces the same effect, it is more likely to be an on-target effect. Conversely, if the effect is unique to PSB-1115, it may be an off-target effect.
- Conduct counter-screening: If a specific off-target is suspected (e.g., a particular PDE isoform), perform a functional assay for that target in the presence of high concentrations of PSB-1115.
- Possible Cause 2: Compound solubility and stability. PSB-1115 is water-soluble, but at very high concentrations, precipitation or degradation could occur, leading to inconsistent results.
 - Troubleshooting Step:
 - Visually inspect solutions: Check for any precipitate in your stock and working solutions.
 - Prepare fresh solutions: Always use freshly prepared solutions for your experiments.
 - Consult the manufacturer's data sheet: Verify the solubility limits and recommended storage conditions for PSB-1115.

Issue 2: Observed cellular phenotype is not consistent with A2BAR antagonism.

- Possible Cause: Activation of an alternative signaling pathway. High concentrations of PSB-1115 might trigger a signaling cascade independent of the A2BAR.
 - Troubleshooting Step:
 - Profile downstream signaling: Measure the levels of key second messengers (e.g., cAMP, Ca2+) and the activation of downstream kinases to identify the activated pathway.
 - Use pathway-specific inhibitors: If a particular off-target pathway is suspected, use a known inhibitor of that pathway to see if it reverses the effect of high-concentration



PSB-1115.

 Perform a cell-based phenotypic screen: High-content screening can provide an unbiased assessment of the cellular changes induced by PSB-1115 and may reveal unexpected phenotypic profiles indicative of off-target effects.[7][8][9]

Data Presentation

Table 1: Selectivity Profile of PSB-1115 at Human Adenosine Receptors

Receptor Subtype	Ki (nM)	Selectivity vs. A2BAR
Human A2B	53.4	-
Human A1	>10,000	>187-fold
Human A2A	>10,000	>187-fold
Human A3	>10,000	>187-fold

Data sourced from Tocris Bioscience.

Experimental Protocols

1. Adenosine Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity of PSB-1115 to adenosine receptor subtypes.

Materials:

- Membrane preparations from cells expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
- Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, [3H]PSB-603 for A2B).
- PSB-1115 test compound at various concentrations.



- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation cocktail and counter.

Procedure:

- In a microplate, combine the membrane preparation, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of PSB-1115.
- Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
- Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
- Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
- Plot the percentage of specific binding against the logarithm of the PSB-1115 concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

2. cAMP Functional Assay

This protocol is used to determine the functional antagonism of PSB-1115 at the A2B adenosine receptor.

Materials:

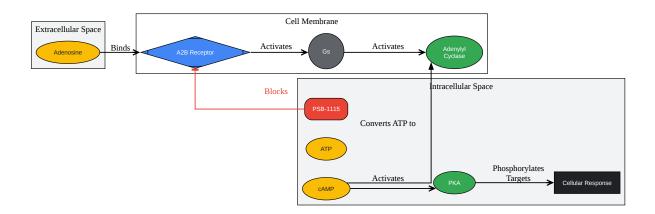
- Cells expressing the human A2B adenosine receptor.
- PSB-1115 test compound at various concentrations.
- A known A2BAR agonist (e.g., NECA).



- · Cell lysis buffer.
- o camp detection kit (e.g., HTRF, ELISA).
- Procedure:
 - Seed cells in a microplate and allow them to attach overnight.
 - Pre-incubate the cells with varying concentrations of PSB-1115 for a specific period (e.g., 15-30 minutes).
 - Add a fixed concentration of the A2BAR agonist to stimulate cAMP production.
 - Incubate for a defined period (e.g., 15-30 minutes).
 - Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
 - Plot the cAMP concentration against the logarithm of the PSB-1115 concentration to determine the IC50 value for the inhibition of agonist-stimulated cAMP production.

Visualizations

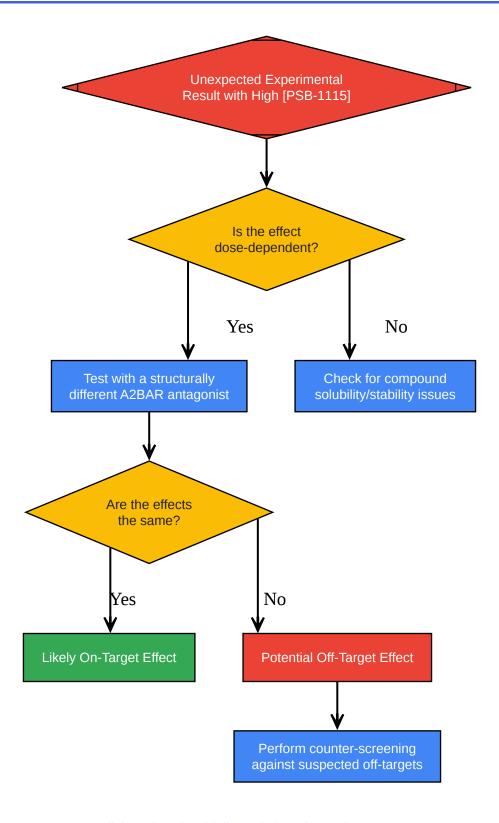




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Caption: On-target signaling pathway of PSB-1115.

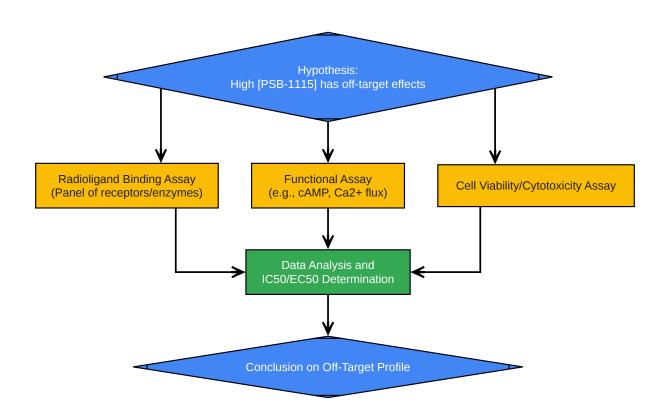




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Caption: Troubleshooting workflow for unexpected results.





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Caption: Experimental workflow to assess off-target effects.

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